1-(2-bromo-5-iodophenyl)methanamine hydrochloride
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Overview
Description
1-(2-bromo-5-iodophenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-iodophenyl)methanamine hydrochloride typically involves a multi-step process. One common method starts with the bromination of 2-iodoaniline to obtain 2-bromo-5-iodoaniline. This intermediate is then subjected to a reductive amination reaction with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield 1-(2-bromo-5-iodophenyl)methanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-iodophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-bromo-5-iodophenyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Chemical Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-iodophenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The methanamine group can form hydrogen bonds or ionic interactions with target molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromo-4-iodophenyl)methanamine hydrochloride
- 1-(2-chloro-5-iodophenyl)methanamine hydrochloride
- 1-(2-bromo-5-fluorophenyl)methanamine hydrochloride
Uniqueness
1-(2-bromo-5-iodophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring This arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds
Properties
CAS No. |
2680535-84-4 |
---|---|
Molecular Formula |
C7H8BrClIN |
Molecular Weight |
348.4 |
Purity |
95 |
Origin of Product |
United States |
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